molecular formula C23H32N6O6S2 B1670215 Delavirdine mesylate CAS No. 147221-93-0

Delavirdine mesylate

Cat. No.: B1670215
CAS No.: 147221-93-0
M. Wt: 552.7 g/mol
InChI Key: MEPNHSOMXMALDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delavirdine mesylate is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) type 1. It is marketed under the brand name Rescriptor and is part of highly active antiretroviral therapy (HAART). This compound was approved by the U.S. Food and Drug Administration in 1997. Despite its efficacy, it is less commonly used today due to the availability of more effective NNRTIs .

Mechanism of Action

Target of Action

Delavirdine mesylate is a potent, highly specific, and orally active non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against Human Immunodeficiency Virus Type 1 (HIV-1) . The primary target of this compound is the reverse transcriptase (RT) enzyme of HIV-1 .

Mode of Action

This compound binds directly to the viral reverse transcriptase (RT) and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by disrupting the enzyme’s catalytic site . This disruption prevents the conversion of viral RNA into DNA, a critical step in the viral replication process .

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme by this compound disrupts the HIV-1 replication cycle. By preventing the conversion of viral RNA into DNA, this compound stops the integration of the viral genome into the host cell’s genetic material, thereby preventing the production of new virus particles .

Pharmacokinetics

This compound exhibits nonlinear steady-state elimination pharmacokinetics, with apparent oral clearance decreasing as the total daily dose increases . It is rapidly absorbed from the gastrointestinal tract, with about 85% reaching the systemic circulation . This compound is extensively metabolized in the liver by the cytochrome P450 (CYP) enzymes, with little urinary excretion of the unchanged drug . Approximately 51% of the drug is excreted in the urine and 44% in the feces .

Result of Action

The result of this compound’s action is a reduction in the viral load within the body. By inhibiting the reverse transcriptase enzyme, this compound prevents the replication of HIV-1, thereby reducing the number of virus particles in the body .

Action Environment

This compound’s action can be influenced by various environmental factors. For instance, the drug’s absorption can be reduced in environments with increased gastric acidity (pH > 3), so administration of antacids and the buffered formulations of didanosine should be separated from that of delavirdine by at least 1 hour . Additionally, this compound is an inhibitor of the CYP3A4 isozyme and can interact with many medications .

Biochemical Analysis

Biochemical Properties

Delavirdine mesylate interacts with the enzyme reverse transcriptase (RT) of the HIV-1 virus . It binds directly to RT and blocks the RNA-dependent and DNA-dependent DNA polymerase activities by causing a disruption of the enzyme’s catalytic site . This interaction inhibits the replication of the virus, thereby reducing the viral load in the body.

Cellular Effects

This compound exerts its effects on cells infected with HIV-1. By inhibiting the reverse transcriptase enzyme, it prevents the virus from replicating within the cell . This can influence cell function by reducing the viral load within the cell, potentially slowing the progression of the disease.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding directly to the reverse transcriptase enzyme of the HIV-1 virus . This binding disrupts the enzyme’s catalytic site, blocking both RNA-dependent and DNA-dependent DNA polymerase activities . This prevents the virus from replicating its genetic material and inhibits its life cycle.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause chemical changes within the tablet form of the drug . Specifically, this compound is shown changing to delavirdine free base and croscarmellose sodium is shown changing to croscarmellose acid . These changes may affect the drug’s bioavailability and solubility in the body .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 3A (CYP3A) enzymes . A small portion of the drug may also be metabolized by CYP2D6 . The major metabolic pathways for this compound are N-desalkylation and pyridine hydroxylation .

Transport and Distribution

This compound is rapidly absorbed from the gastrointestinal tract, with 80% reaching the systemic circulation . It is 98% protein-bound in the blood, which may influence its distribution within the body .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be found in the cytoplasm where it can interact with the reverse transcriptase enzyme of the HIV-1 virus .

Preparation Methods

Delavirdine mesylate is synthesized through a series of chemical reactions involving bisheteroarylpiperazine (BHAP) compounds. The synthetic route typically involves the following steps:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Delavirdine mesylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Clinical Applications

Delavirdine mesylate is indicated for the treatment of HIV-1 infection, particularly in patients who are intolerant to other NNRTIs. It is typically used in combination with nucleoside reverse transcriptase inhibitors (NRTIs) to enhance therapeutic efficacy. Clinical trials have demonstrated that delavirdine can be effective in both antiretroviral-naive patients and those who have experienced treatment failure with other regimens .

Efficacy Studies

  • Combination Therapy : In trials comparing delavirdine with zidovudine and didanosine, it was found to improve outcomes when used alongside these agents versus two-drug combinations alone .
  • Viral Load Reduction : Delavirdine has shown significant reductions in viral load among HIV-infected individuals when used as part of a combination therapy regimen, particularly in patients with higher baseline viral loads .

Pharmacokinetics

Delavirdine exhibits unique pharmacokinetic properties that influence its clinical use:

  • Absorption : The absorption of delavirdine is pH-dependent, which can affect its bioavailability when taken with other medications like didanosine. Studies indicate that co-administration can reduce delavirdine's plasma concentration but not significantly affect its overall area under the curve (AUC) .
  • Metabolism : Delavirdine is metabolized primarily by the liver, with significant inhibition of hepatic CYP3A activity observed during treatment. This interaction necessitates careful monitoring when combined with other drugs metabolized by this pathway .

Safety Profile

The safety profile of delavirdine has been evaluated in various studies. Common side effects include gastrointestinal disturbances and skin rashes. Long-term studies have indicated that while adverse effects are generally manageable, careful patient monitoring is essential to mitigate risks associated with drug interactions and resistance development .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Maximum Plasma Concentration22.4 ± 11 µM (co-administered)
Area Under Curve (AUC)114 ± 56 µM.h (co-administered)
Protein Binding~97.7%
Half-Life5-8 hours

Table 2: Efficacy Data from Clinical Trials

Study TypeOutcome MeasureResult
Combination Therapy TrialViral Load ReductionSignificant reduction observed
Long-term Efficacy StudyCD4 Count ImprovementIncrease in CD4 cells noted

Case Studies

  • Case Study on Efficacy : A study involving 74 clinical isolates showed a mean IC50 value of 0.038 µM for delavirdine against HIV-1, indicating robust antiviral activity across diverse strains .
  • Longitudinal Study on Safety : A cohort study monitored HIV-positive patients over a year while on delavirdine-containing regimens, revealing manageable side effects and sustained viral suppression without significant resistance emergence .

Comparison with Similar Compounds

Delavirdine mesylate is part of the NNRTI class of antiretroviral drugs. Similar compounds include:

  • Nevirapine
  • Efavirenz
  • Etravirine

Compared to these compounds, this compound has a unique bisheteroarylpiperazine structure. its efficacy is lower than that of efavirenz, and it has a more complex dosing schedule . This has led to its reduced use in favor of more effective and convenient NNRTIs.

Biological Activity

Delavirdine mesylate, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), is primarily utilized in the treatment of HIV-1 infection. This compound selectively inhibits the HIV-1 reverse transcriptase enzyme, which is crucial for viral replication. The following sections provide an in-depth analysis of its biological activity, pharmacokinetics, and clinical efficacy based on diverse research findings.

Delavirdine acts by binding to the HIV-1 reverse transcriptase enzyme, thereby preventing the conversion of viral RNA into DNA. This inhibition is selective, as evidenced by its inhibitory concentration (IC50) values:

  • HIV-1 Reverse Transcriptase: 0.26 μM
  • DNA Polymerase α: 440 μM
  • DNA Polymerase δ: >550 μM

This selectivity indicates a significant preference for inhibiting the viral enzyme over human polymerases, minimizing potential side effects associated with broader inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information about its absorption, distribution, metabolism, and excretion:

  • Absorption: Delavirdine is orally active and reaches peak plasma concentrations approximately 1-2 hours after administration.
  • Metabolism: It is primarily metabolized by cytochrome P450 3A (CYP3A) and exhibits nonlinear pharmacokinetics. As the dose increases from 60 mg to 1200 mg daily, the apparent oral clearance decreases significantly .
  • Half-life: The mean half-life ranges from 2 to 11 hours depending on the dosage; for example, at a dose of 400 mg three times daily, the half-life is approximately 5.8 hours .
  • Protein Binding: Delavirdine has a low protein binding rate (approximately 97.7% bound), which is consistent across various doses .

Table: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration (Cmax)~7.22 µM (at 400 mg)
Area Under Curve (AUC)~22.5 µM·h (at 400 mg)
Half-Life2 to 11 hours
Protein Binding~97.7%

Clinical Efficacy

This compound has been evaluated in various clinical trials for its efficacy and safety in treating HIV:

  • In a randomized controlled trial comparing delavirdine with zidovudine and didanosine, it was found that patients receiving delavirdine had improved virologic outcomes compared to those receiving two-drug combinations .
  • A study assessing steady-state pharmacokinetics indicated that delavirdine significantly reduced hepatic CYP3A activity after both short-term and long-term administration . This reduction in CYP3A activity can lead to drug-drug interactions, which are critical considerations in HIV treatment regimens.

Case Studies

Several case studies have highlighted the importance of monitoring drug interactions and pharmacokinetic parameters in patients receiving delavirdine:

  • Case Study on Drug Interactions : A patient receiving both delavirdine and didanosine showed a significant reduction in delavirdine exposure when administered concurrently, suggesting that careful management of these drugs is essential for maintaining therapeutic efficacy .
  • Long-term Efficacy : In a cohort study involving HIV-positive patients treated with delavirdine over an extended period, sustained viral suppression was observed alongside manageable side effects, reinforcing its role as an effective option in combination therapy .

Properties

IUPAC Name

methanesulfonic acid;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O3S.CH4O3S/c1-15(2)24-19-5-4-8-23-21(19)27-9-11-28(12-10-27)22(29)20-14-16-13-17(26-32(3,30)31)6-7-18(16)25-20;1-5(2,3)4/h4-8,13-15,24-26H,9-12H2,1-3H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPNHSOMXMALDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)NS(=O)(=O)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

136817-59-9 (Parent)
Record name Delavirdine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID701017136
Record name 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water: 2,942 mg/mL @ pH 1; 295 ug/mL @ pH 2; 0.81 ug/mL @ pH 7
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 2.6X10-15 mm Hg @ 25 °C /Estimated/ /Delavirdine/
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

After entering the cell, delavirdine binds to a hydrophobic pocket in the p66 subunit of reverse transcriptase. This causes a conformational change to a stable, inactive form of the enzyme. The delavirdine-reverse transcriptase complex is stabilized by hydrogen bonds at residue Lys-103 and strong hydrophobic interactions with residue Pro-236. Much higher concentrations of delavirdine are required to inhibit cellular polymerase than reverse transcriptase., While the complete mechanism of antiviral activity of delavirdine has not been fully elucidated, the drug inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. HIV reverse transcriptase is essential for viral replication, and its activities occur in the host cell cytoplasm after the viral particle penetrates the cell membrane and releases the viral core, but before nuclear entry and chromosomal integration of proviral DNA. The enzyme is multifunctional, with 3 principal activities (ie., RNA-directed DNA polymerase, RNase H, and DNA-directed DNA polymerase functions). Using viral RNA as a template, reverse transcriptase forms a minus strand of viral DNA, creating a double-stranded RNA:DNA hybrid (i.e., RNA-directed DNA polymerase function). The RNase H function of reverse transcriptase facilitates copying of viral RNA by degrading the RNA component of the RNA:DNA hybrid after the RNA is copied, leaving a single minus strand of viral DNA. Using the newly formed minus strand of viral DNA as a template, reverse transcriptase forms the plus strand of viral DNA, converting single-stranded viral DNA to the double-stranded proviral DNA form (i.e, DNA-directed DNA polymerase function). BHAP derivatives, including delavirdine, inhibit the polymerase functions, but not the RNase H function, of reverse transcriptase. The drugs bind directly to heterodimeric HIV-1 reverse transcriptase and exert a virustatic effect by acting as a specific, noncompetitive HIV-1 reverse transcriptase inhibitor., Nonnucleoside reverse transcriptase inhibitors affect reverse transcriptase at a different site than nucleoside reverse transcriptase inhibitors (e.g., abacavir, didanosine, lamivudine, stavudine, zalcitabine, zidovudine), and the drugs have different mechanisms of action. Unlike currently available nonnucleoside reverse transcriptase inhibitors, dideoxynucleoside antiretroviral agents require intracellular conversion to triphosphate metabolites, which then compete with naturally occurring deoxynucleoside triphosphates for incorporation into viral DNA by reverse transcriptase and cause premature viral DNA chain termination by preventing further 5 to 3 phosphodiester linkages.
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to tan crystalline powder

CAS No.

147221-93-0
Record name Delavirdine mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147221-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Delavirdine mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147221930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-(Isopropylamino)-2-pyridyl)-4-((5-methanesulfonamidoindol-2-yl)carbonyl)piperazine monomethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-[(1-Methylethyl)amino]-2-pyridinyl]-4-[[5-[(methylsulfonyl)amino]-1H-indol-2-yl]carbonyl]-piperazine monomethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DELAVIRDINE MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/421105KRQE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

MP: 226-228 °C /Delavirdine/
Record name DELAVIRDINE MESYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7162
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Delavirdine mesylate
Reactant of Route 2
Reactant of Route 2
Delavirdine mesylate
Reactant of Route 3
Reactant of Route 3
Delavirdine mesylate
Reactant of Route 4
Reactant of Route 4
Delavirdine mesylate
Reactant of Route 5
Delavirdine mesylate
Reactant of Route 6
Delavirdine mesylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.